molecular formula C10H7Cl2N3O2 B5739107 N-(2,3-dichlorophenyl)-N'-3-isoxazolylurea

N-(2,3-dichlorophenyl)-N'-3-isoxazolylurea

Cat. No. B5739107
M. Wt: 272.08 g/mol
InChI Key: KCCWVCWWRHTFCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-N'-3-isoxazolylurea, commonly known as DIuron, is a herbicide that belongs to the family of urea herbicides. It is widely used in agriculture to control the growth of weeds and unwanted plants. DIuron was first introduced in the market in the 1950s and has since been used extensively in various parts of the world.

Mechanism of Action

DIuron works by inhibiting the photosynthesis process in plants. It interferes with the electron transport chain in chloroplasts, leading to a reduction in the production of ATP and NADPH. This, in turn, leads to the death of the plant. In cancer cells, DIuron inhibits the activity of a protein called STAT3, which is involved in cell growth and survival. By inhibiting STAT3, DIuron can induce cell death in cancer cells.
Biochemical and Physiological Effects:
DIuron has been shown to have both acute and chronic toxic effects on animals. Acute exposure to DIuron can cause respiratory distress, convulsions, and even death. Chronic exposure to DIuron can lead to liver and kidney damage, as well as reproductive and developmental problems. DIuron has also been shown to have endocrine-disrupting effects, which can lead to hormonal imbalances.

Advantages and Limitations for Lab Experiments

DIuron is a widely used herbicide, making it readily available for lab experiments. It is also relatively inexpensive, making it an affordable option for researchers. However, DIuron has been shown to have toxic effects on animals, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on DIuron. One area of interest is the development of new herbicides that are more effective and less toxic than DIuron. Another area of interest is the potential use of DIuron in cancer treatment. Further research is needed to determine the optimal dosage and administration of DIuron for this purpose. Additionally, research is needed to better understand the toxic effects of DIuron on animals and to develop strategies to mitigate these effects.

Synthesis Methods

DIuron can be synthesized by reacting 3-amino-2,3-dichlorobenzoic acid with isoxazol-3-yl-N,N-dimethylcarbamate. The reaction takes place in the presence of a catalyst and a solvent. The resulting product is then purified and dried to obtain DIuron.

Scientific Research Applications

DIuron has been extensively studied for its herbicidal properties. It is used in agriculture to control the growth of weeds and unwanted plants, especially in crops such as cotton, soybean, and sugarcane. DIuron has also been studied for its potential use in the treatment of cancer. Research has shown that DIuron can inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.

properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-(1,2-oxazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O2/c11-6-2-1-3-7(9(6)12)13-10(16)14-8-4-5-17-15-8/h1-5H,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCWVCWWRHTFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824256
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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